molecular formula C10H10BrNO B6194400 3-methylquinolin-6-ol hydrobromide CAS No. 2680528-25-8

3-methylquinolin-6-ol hydrobromide

Cat. No.: B6194400
CAS No.: 2680528-25-8
M. Wt: 240.10 g/mol
InChI Key: WBRPRLHQAMFOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylquinolin-6-ol hydrobromide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylquinolin-6-ol hydrobromide typically involves the reaction of 3-methylquinolin-6-ol with hydrobromic acid. One common method for preparing 3-methylquinolin-6-ol is through the oxidation of 3,4-dihydroquinolinium salts . This process involves the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield 3-hydroxyquinoline derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of heteropolyacids as catalysts in one-pot reactions, such as the Skraup and Doebner–Miller reactions .

Chemical Reactions Analysis

Types of Reactions

3-methylquinolin-6-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion of 3-methylquinolin-6-ol to its corresponding quinoline derivative.

    Reduction: Reduction of quinoline derivatives to dihydroquinolines.

    Substitution: Substitution reactions involving the replacement of functional groups on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include aryldiazonium salts, alkenes, nitriles, and oxidizing agents such as hydrogen peroxide or potassium permanganate . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methylquinolin-6-ol hydrobromide include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylquinolin-6-ol hydrobromide involves the reaction of 3-methylquinoline with sodium hydroxide and bromine to form 3-methylquinolin-6-ol, which is then reacted with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "3-methylquinoline", "sodium hydroxide", "bromine", "hydrobromic acid" ], "Reaction": [ "Step 1: 3-methylquinoline is reacted with sodium hydroxide and bromine in a solvent such as acetic acid to form 3-methylquinolin-6-ol.", "Step 2: The resulting 3-methylquinolin-6-ol is then reacted with hydrobromic acid to form the hydrobromide salt of 3-methylquinolin-6-ol.", "Step 3: The product is isolated and purified through techniques such as filtration and recrystallization." ] }

CAS No.

2680528-25-8

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-methylquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-8-5-9(12)2-3-10(8)11-6-7;/h2-6,12H,1H3;1H

InChI Key

WBRPRLHQAMFOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)N=C1.Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.